2H-Perfluoro-2-dodecenoic acid

Description

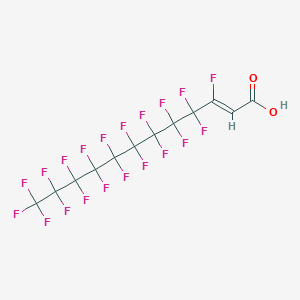

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-icosafluorododec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2F20O2/c13-2(1-3(33)34)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)11(28,29)12(30,31)32/h1H,(H,33,34)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNPKTMXAFCAFU-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\F)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F19CF=CHCOOH, C12H2F20O2 | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2h Perfluoro 2 Dodecenoic Acid and Analogues

Stereoselective Synthesis Strategies for Fluoroalkenes

The creation of the α,β-unsaturated double bond in 2H-Perfluoro-2-dodecenoic acid with high stereochemical control is a critical step in its total synthesis. Fluoroalkenes are important structural motifs, often serving as bioisosteres for peptide amide bonds or enols in medicinal chemistry. nih.govacs.org Consequently, significant research has been dedicated to methods that can precisely control the geometry of the double bond.

The Wittig reaction and its variants are cornerstone methods for olefination in organic synthesis, converting aldehydes or ketones into alkenes. thermofisher.commasterorganicchemistry.com For the synthesis of α,β-unsaturated esters like the target compound, the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate-stabilized carbanions, is particularly advantageous. thermofisher.comwikipedia.org These carbanions are generally more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides used in the classic Wittig reaction, allowing them to react efficiently with a wider range of carbonyl compounds under milder conditions. wikipedia.orgnrochemistry.com

The primary advantage of the HWE reaction in this context is its strong preference for forming the thermodynamically more stable (E)-alkene, which corresponds to the trans geometry. wikipedia.orgnrochemistry.comnih.gov This stereoselectivity arises from the reaction mechanism, which proceeds through an oxaphosphetane intermediate; the transition state leading to the (E)-alkene is lower in energy. nrochemistry.com The synthesis would typically involve the reaction of a perfluoroalkyl aldehyde with a phosphonate (B1237965) ylide bearing an ester group.

Optimization of the HWE reaction for fluorinated substrates involves careful selection of the base, solvent, and temperature to maximize the yield and (E)-selectivity. The use of certain bases and solvents can influence the equilibration of the intermediate, thereby affecting the final E/Z ratio. wikipedia.org For instance, using potassium bases with crown ethers in THF is a common strategy to favor the (E)-isomer.

| Parameter | Variation | Typical Effect on (E)-Selectivity | Rationale |

|---|---|---|---|

| Base | NaH, KHMDS, DBU | Strong, non-coordinating bases often enhance (E)-selectivity. | Promotes thermodynamic control by allowing intermediates to equilibrate to the more stable trans-configuration. nrochemistry.comresearchgate.net |

| Solvent | THF, Dioxane, DME | Aprotic solvents are generally preferred. | Solvates the metal cation, influencing the reversibility of the initial addition step and favoring the thermodynamic product. |

| Temperature | -78 °C to Room Temperature | Higher temperatures can favor the thermodynamic (E)-product. | Provides sufficient energy for the intermediates to overcome the activation barrier for interconversion. wikipedia.org |

| Phosphonate Structure | Electron-withdrawing groups (e.g., -CF3) | Can be used to favor (Z)-alkenes under specific conditions (Still-Gennari modification). nrochemistry.comwikipedia.org | Accelerates the elimination of the oxaphosphetane intermediate, kinetically favoring the (Z)-isomer. nrochemistry.com |

While the HWE reaction is robust, research into alternative C-C bond-forming reactions continues to provide novel pathways to fluoroalkenes with different or improved selectivity.

Palladium-Catalyzed C–F Bond Functionalization: A modern approach involves the stereodivergent functionalization of gem-difluoroalkenes (containing a C=CF₂ group). acs.org By selecting either a Pd(II) or Pd(0) catalyst system, it is possible to functionalize one C-F bond with an arylboronic acid to yield either the (E) or (Z) monofluoroalkene product with high diastereoselectivity. acs.org This method offers a unique level of stereocontrol, starting from a common precursor. The formation of a strong metal-fluoride bond provides the thermodynamic driving force for the key β-fluoride elimination step. acs.org

Gold(I)-Catalyzed Hydrofluorination: Another strategy is the regio- and stereoselective hydrofluorination of alkynes using a Au(I) catalyst. nih.govacs.org This method can convert an appropriately substituted alkyne into a Z-vinyl fluoride (B91410). The presence of a directing group, such as a carbonyl or carbamate, on the substrate can control the regioselectivity of the HF addition across the triple bond. nih.govacs.org

Julia-Kocienski Olefination: This reaction is a well-established alternative to the Wittig reaction and is known for its high (E)-selectivity. It involves the reaction of a sulfone with an aldehyde or ketone. This method could be adapted for fluorinated systems, potentially offering advantages in cases where the HWE reaction gives poor results. researchgate.net

| Method | Typical Substrates | Primary Stereochemical Outcome | Key Advantages |

|---|---|---|---|

| Horner-Wadsworth-Emmons | Aldehyde + Phosphonate Ylide | (E)-alkene | High reliability, operational simplicity, easy byproduct removal. wikipedia.orgrsc.org |

| Pd-Catalyzed C-F Functionalization | gem-Difluoroalkene + Boronic Acid | (E) or (Z) depending on catalyst | Stereodivergent control from a single precursor. acs.org |

| Au(I)-Catalyzed Hydrofluorination | Alkyne + HF source | (Z)-fluoroalkene | Direct addition of fluorine, good functional group tolerance. nih.govacs.org |

| Julia-Kocienski Olefination | Aldehyde + Sulfone | (E)-alkene | Excellent (E)-selectivity, complementary to Wittig-type reactions. researchgate.net |

Development of Controlled Fluorination and Chain Elongation Techniques

The synthesis of a long-chain perfluorinated molecule like this compound requires precise methods for both introducing fluorine atoms and building the carbon backbone. Traditional methods for perfluorination, such as the Simons process (electrofluorination) or the Swarts reaction (halogen exchange), often lack selectivity and can be harsh. tandfonline.com Modern synthetic chemistry seeks more controlled and milder approaches.

Controlled fluorination can be achieved using a variety of reagents and catalysts that allow for selective C-F bond formation. researchgate.net For building the perfluoroalkyl chain, radical-mediated reactions have proven effective. For example, the iodo-perfluoroalkylation of olefins using a perfluoroalkyl iodide (Rₙ-I) can add a perfluorinated segment to a molecule under mild, metal-free conditions using blue light irradiation. organic-chemistry.org

Chain elongation is fundamental to producing long-chain fluorotelomer acids. The industrial production of these materials often relies on the telomerization of tetrafluoroethylene (B6358150) (TFE) in the presence of a chain-transfer agent. This process creates fluorotelomer iodides or alcohols (FTOHs), which are key precursors. nih.govepa.gov These FTOHs can then be oxidized to the corresponding fluorotelomer carboxylic acids (FTCAs). nih.govresearchgate.net The challenge lies in controlling the chain length distribution during the telomerization step to maximize the yield of the desired C10 or C12 analogue.

| Technique | Description | Application | Advantages/Disadvantages |

|---|---|---|---|

| Simons Electrofluorination | Electrochemical fluorination of an organic substrate in anhydrous HF. tandfonline.com | Bulk production of perfluorinated compounds. | Advantage: Can produce fully fluorinated compounds. Disadvantage: Low selectivity, harsh conditions. |

| Telomerization | Controlled polymerization of TFE to form fluorotelomer precursors (e.g., FTOHs). epa.gov | Industrial synthesis of long-chain fluorinated precursors. | Advantage: Scalable. Disadvantage: Produces a distribution of chain lengths. |

| Radical Perfluoroalkylation | Addition of a perfluoroalkyl radical across a double bond. organic-chemistry.org | Stepwise chain elongation and functionalization. | Advantage: Mild conditions, good functional group tolerance. Disadvantage: May require specialized initiators (e.g., photocatalysts). |

| Catalytic Hydrodefluorination | Catalytic substitution of a C-F bond with a C-H bond. google.com | Selective modification of perfluorinated compounds. | Advantage: High selectivity for specific C-F bonds. Disadvantage: Requires specific catalysts (e.g., copper). |

Exploration of Sustainable and Scalable Synthetic Pathways for Fluorotelomer Acids

The production and use of long-chain perfluorinated acids are under scrutiny, prompting research into more sustainable and scalable synthetic methods that align with the principles of green chemistry. tandfonline.com Key goals include reducing the use of hazardous reagents, minimizing waste, and improving energy efficiency.

Electrochemical synthesis is emerging as a sustainable and scalable platform for creating organofluorine compounds. researchgate.net Anodic fluorination can be performed under mild conditions and avoids the need for stoichiometric, and often toxic, traditional fluorinating agents. researchgate.net

Continuous flow chemistry offers significant advantages for the synthesis of fluorinated compounds, particularly when dealing with hazardous gaseous reagents like TFE. rsc.org Flow reactors provide enhanced heat and mass transfer, allowing for safer handling of exothermic reactions and improving reaction efficiency and selectivity. This technology can accelerate reactions and enable scalability from the lab to industrial production. rsc.org

The development of green synthetic processes that generate non-toxic byproducts is a major advance. For example, recent research has demonstrated new methods for synthesizing sulfonyl fluorides that produce only simple salts like NaCl and KCl as byproducts, highlighting a move toward more environmentally benign processes in organofluorine chemistry. sciencedaily.comeurekalert.org Similar principles are being applied to the synthesis of fluorotelomer acids, focusing on catalytic cycles, atom economy, and the use of less hazardous solvents and reagents. The ultimate goal is to develop pathways that are not only efficient and scalable but also have a minimal environmental footprint.

| Approach | Green Chemistry Principle(s) Addressed | Potential Benefits | Challenges |

|---|---|---|---|

| Electrochemical Fluorination | Safer Solvents & Auxiliaries, Use of Renewable Feedstocks (Electricity) | Avoids hazardous fluorinating agents, mild conditions, high efficiency. researchgate.net | Electrode passivation, selectivity can be challenging. |

| Continuous Flow Synthesis | Inherently Safer Chemistry for Accident Prevention, Energy Efficiency | Improved safety for hazardous reagents, enhanced reaction control, easy scale-up. rsc.org | Initial equipment investment, potential for channel clogging. |

| Catalytic Methods | Catalysis (vs. Stoichiometric Reagents), Atom Economy | Reduces waste, increases efficiency, allows for milder reaction conditions. google.com | Catalyst cost, stability, and separation from the product. |

| Biocatalysis | Use of Renewable Feedstocks, Design for Degradation | High selectivity, mild aqueous conditions, environmentally benign catalysts (enzymes). nih.govrsc.org | Limited enzyme stability and substrate scope for highly fluorinated compounds. |

Environmental Occurrence, Distribution, and Fate Dynamics of 2h Perfluoro 2 Dodecenoic Acid

Global Distribution and Detection in Environmental Matrices

The global distribution of 2H-Perfluoro-2-dodecenoic acid is intrinsically linked to the production and use of 10:2 fluorotelomer alcohols (FTOHs) and other related compounds. These precursors can undergo long-range atmospheric transport and subsequently degrade to form 10:2 FTUCA, leading to its detection in various environmental compartments far from primary emission sources.

This compound has been detected in a range of aquatic environments, which are considered significant sinks for this and other water-soluble PFAS.

Wastewater: Wastewater treatment plants (WWTPs) are recognized as important point sources of PFAS into the aquatic environment. Studies have identified 10:2 FTUCA in both influent and effluent of WWTPs. For instance, a study in South Africa reported the detection of 10:2 FTUCA in wastewater samples. acs.org Another study also noted its presence in 9% of the wastewater samples analyzed. mst.dk

Surface Water: As a result of WWTP effluent discharge and atmospheric deposition, this compound can be found in surface waters. A recent study in South Africa identified 10:2 FTUCA in surface water samples. acs.org

Rainwater: Atmospheric oxidation of volatile precursor compounds like FTOHs leads to the formation of FTUCAs, which are then removed from the atmosphere via wet deposition. Low-ppt (parts-per-trillion) levels of C10 and C12-FTUCAs have been detected in rainwater, indicating that this is a significant pathway for their entry into the environment. mst.dkpanda.orgresearchgate.net Specifically, 10:2 FTUCA has been detected in wet precipitation samples in North America at concentrations ranging from <0.07 to 8.6 ng/L. mst.dk

Drinking Water: The presence of this compound in drinking water sources is a potential concern for human exposure. While not as frequently detected as some other PFAS, 10:2 FTUCA has been identified in drinking water. nih.gov A comprehensive study in South Africa also reported the detection of 10:2 FTCA, a related compound, in drinking water, highlighting the potential for similar compounds like 10:2 FTUCA to be present. acs.org

Table 1: Detection of 10:2 FTUCA in Aquatic Environments

| Environmental Matrix | Detection Status | Concentration Range | Reference |

| Wastewater | Detected | - | acs.orgmst.dk |

| Surface Water | Detected | - | acs.org |

| Rainwater | Detected | <0.07 - 8.6 ng/L | mst.dk |

| Drinking Water | Detected | - | nih.gov |

The terrestrial environment serves as a reservoir for many persistent organic pollutants, including this compound. Its presence in soil and sediment is primarily due to atmospheric deposition and the application of contaminated biosolids.

In a microcosm study investigating the fate of fluorotelomer acids, 10:2 FTUCA was observed to degrade rapidly. nih.gov The study also found that the sorption of these compounds to sediment was greater for the 10:2 telomer acids compared to the shorter-chain 8:2 homologues. nih.gov This suggests that this compound has a notable affinity for the solid phase in terrestrial and aquatic systems. The sorption of long-chain PFAS, a group that includes this compound, is strongly influenced by the organic carbon content of the soil. mdpi.com

The bioaccumulation potential of PFAS is a significant concern, with longer-chain compounds generally exhibiting a higher tendency to accumulate in organisms. While specific studies on the bioaccumulation and trophic transfer of this compound are limited, data on related compounds provide valuable insights.

The 8:2 and 10:2 telomer acids have been detected in aquatic mammals, including bottlenose dolphins and arctic ringed seals, at concentrations of approximately 1 ng/g and up to 9.6 ng/g, respectively. acs.org This indicates that these compounds can enter and persist in biological systems. The trophic transfer of PFAS is complex, with some studies showing biomagnification of long-chain compounds. nih.govnih.gov Given its structure, this compound may have the potential to bioaccumulate, but further research is needed to determine its specific behavior in food webs.

Environmental Transport Mechanisms and Modeling

Understanding the transport mechanisms of this compound is crucial for predicting its environmental distribution and potential for long-range transport.

The primary mechanism for the widespread distribution of this compound is the atmospheric transport of its volatile precursors, such as 10:2 FTOH. acs.orgrsc.org These precursors can be transported over long distances before being oxidized in the atmosphere to form FTUCAs. acs.org The resulting this compound, being less volatile and more water-soluble, is then subject to wet and dry deposition, leading to its presence in remote environments. mst.dkitrcweb.org Global atmospheric models have been developed to simulate the transport and deposition of PFCAs and their precursors, providing insights into the sources and distribution patterns of these compounds. rsc.orgresearchgate.net

Once in the aquatic environment, the transport of this compound is governed by its interaction with solid phases. As a relatively long-chain perfluorinated compound, it is expected to exhibit significant sorption to organic carbon in soil and sediment. mdpi.comtdl.org This sorption behavior will retard its movement in groundwater and surface water systems. The sorption of PFAS in soils is influenced by both the chemical properties of the compound (such as chain length) and the characteristics of the soil (such as organic carbon content and pH). mdpi.comresearchgate.net The increased sorption of 10:2 FTUCA to sediment compared to its shorter-chain counterparts suggests that its mobility in the subsurface will be limited relative to more mobile PFAS. nih.gov

Persistence and Environmental Half-Life Research

Studies on similar unsaturated fluorotelomer acids indicate that they are intermediates in the degradation pathways of larger polyfluorinated precursors like fluorotelomer alcohols (FTOHs). acs.org These FTUCAs are generally considered to be more reactive than their saturated counterparts, the fluorotelomer carboxylic acids (FTCAs), and the terminal degradation products, perfluorinated carboxylic acids (PFCAs). vliz.be The presence of the double bond in the molecule introduces a potential site for microbial and chemical attack that is absent in the highly stable PFCAs. nih.gov

Research on the dietary exposure of rainbow trout to 10:2 FTOH has shown that it metabolizes into 10:2 FTCA and 10:2 FTUCA. nih.goveuropa.eu The half-life of 10:2 FTUCA in the fish was determined to be 2.1 ± 0.5 days. nih.goveuropa.eu While this is a biological half-life within an organism, it suggests a potential for more rapid transformation compared to the highly persistent PFCAs which can have biological half-lives of several years in humans. However, it is crucial to note that environmental half-life in soil or water can be substantially different.

A study investigating the fate of 10:2 FTUCA in a sediment-water microcosm observed its rapid degradation. oup.com In these experiments, complete loss of 10:2 FTUCA from the water phase was seen within 22 days, with a peak in sediment concentration at 4 days followed by a sharp decrease. oup.com This suggests that both partitioning to sediment and subsequent degradation are important fate processes.

Table 1: Biological Half-Life of Analogue Unsaturated Fluorotelomer Carboxylic Acids in Rainbow Trout (Oncorhynchus mykiss)

| Compound | Half-Life (days) |

|---|---|

| 8:2 FTUCA | 1.3 |

| 10:2 FTUCA | 2.1 ± 0.5 |

Data from a dietary exposure study. nih.goveuropa.eu

Factors Influencing Environmental Attenuation and Degradation Rates

The environmental attenuation and degradation of this compound are influenced by a combination of biotic and abiotic factors. The presence of a carbon-carbon double bond is a key structural feature that affects its reactivity and susceptibility to degradation compared to saturated perfluorinated compounds. nih.gov

Biotic Factors:

Microbial Activity: Microorganisms play a significant role in the transformation of FTUCAs. Studies have shown that activated sludge from wastewater treatment plants can biodegrade FTCAs and FTUCAs. nih.gov The presence of specific microbial communities capable of metabolizing these compounds is a critical factor. For instance, certain bacterial strains have been identified that can degrade 8:2 FTCA to various intermediates, including 8:2 FTUCA and shorter-chain PFCAs. nih.gov

Plant Uptake and Metabolism: Plants can take up and metabolize fluorotelomer acids. Research on 8:2 FTCA in wheat and pumpkin demonstrated its biotransformation to 8:2 FTUCA and other PFCAs within the plant tissues. nih.govresearchgate.net This indicates that vegetation can be a factor in the attenuation of these compounds in terrestrial and wetland environments.

Enzymatic Activity: Specific enzymes are involved in the biotransformation of these compounds. For example, cytochrome P450 and glutathione-S-transferase have been implicated in the transformation of 8:2 FTCA in plants. nih.govresearchgate.net

Abiotic Factors:

Sorption to Environmental Matrices: The partitioning of this compound between water, soil, and sediment is a crucial aspect of its environmental fate. Research on 10:2 FTUCA has shown rapid sorption to sediment. oup.com The extent of sorption is influenced by the organic carbon content of the soil or sediment and the physicochemical properties of the compound, such as its chain length.

Chemical Transformation: Abiotic degradation processes can also contribute to the attenuation of FTUCAs. The transformation of FTCAs to FTUCAs can occur abiotically in the environment. acs.org While specific abiotic degradation pathways for this compound are not well-documented, the presence of the double bond may make it susceptible to oxidative and reductive processes under certain environmental conditions.

Formation of Transformation Products and Metabolites in Environmental Compartments

The degradation of this compound is expected to lead to the formation of a series of transformation products and metabolites. Based on studies of analogous compounds, a primary transformation pathway involves the breakdown of the longer carbon chain into shorter-chain perfluorinated carboxylic acids (PFCAs). oup.comnih.gov

Research on the biotransformation of 8:2 FTCA, a closely related compound, in plants and by their associated microorganisms, identified several transformation products. These included 8:2 FTUCA, 7:3 FTCA, and a suite of PFCAs with carbon chain lengths ranging from two to eight. nih.gov This suggests that the degradation of this compound would likely produce a homologous series of shorter-chain PFCAs.

In a study on the metabolism of 10:2 FTOH in rainbow trout, 10:2 FTUCA was identified as a major metabolite, which was further transformed into perfluorodecanoic acid (PFDA). nih.gov This provides evidence that in biological systems, the unsaturated intermediate is a step in the pathway to the formation of the corresponding saturated PFCA.

Table 2: Identified Transformation Products of Analogue Fluorotelomer Carboxylic and Unsaturated Carboxylic Acids in Various Environmental and Biological Systems

| Precursor Compound | System | Identified Transformation Products |

|---|---|---|

| 8:2 FTCA | Plants (Wheat and Pumpkin) | 8:2 FTUCA, 7:3 FTCA, C2-C8 PFCAs nih.govresearchgate.net |

| 10:2 FTOH | Rainbow Trout | 10:2 FTCA, 10:2 FTUCA, PFDA nih.gov |

| 10:2 FTCA | Sediment-Water Microcosm | PFHpA, PFOA, PFNA, PFDA, PFUnA oup.com |

| 10:2 FTUCA | Sediment-Water Microcosm | 10:2 FTCA, PFHpA, PFOA, PFNA, PFDA oup.com |

This table presents data from studies on compounds structurally similar to this compound to infer potential transformation products.

Biotransformation and Biodegradation Pathways of 2h Perfluoro 2 Dodecenoic Acid

Microbial Defluorination Research

Microbial defluorination is a key process in the breakdown of fluorinated organic compounds. Research into related unsaturated fluorinated carboxylic acids (FCAs) has provided foundational insights into the potential mechanisms governing the degradation of 2H-Perfluoro-2-dodecenoic acid.

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making its cleavage a significant biochemical challenge. For unsaturated PFAS like this compound, the C-F bonds on the sp2 hybridized carbons of the double bond are critical sites for microbial attack. Under anaerobic conditions, a key proposed mechanism is reductive defluorination. This process involves the microbial cleavage of a C-F bond, where the fluorinated compound acts as an electron acceptor.

Studies on analogous unsaturated FCAs suggest that this cleavage at the sp2 carbon is a critical initial step. The process is thought to be mediated by microbial communities capable of organohalide respiration. While the precise enzymatic machinery for this compound has not been detailed, the mechanism likely involves metalloenzymes that facilitate the electron transfer necessary to break the C-F bond. Reductive defluorination of the sp2 C-F bond is a pivotal step that can lead to subsequent chain-shortening reactions.

The presence of a carbon-carbon double bond at the α,β-position relative to the carboxyl group is a crucial structural feature for the biotransformation of fluorinated carboxylic acids under anaerobic conditions. This α,β-unsaturation is essential for initiating microbial degradation through pathways like reductive defluorination and hydrogenation. Research on a range of unsaturated FCAs has shown that this structural element, rather than chain length or the degree of fluorine substitution, determines the potential for anaerobic microbial defluorination.

For this compound, this unsaturation makes the molecule susceptible to microbial attack that would not occur with its saturated counterparts. However, a competing reaction, hydrogenation of the double bond, can also occur. Studies on similar compounds have shown that as the number of fluorine atoms on the double bond decreases, hydrogenation becomes more favorable than reductive defluorination. Therefore, the efficacy of defluorination for this compound is dependent on the microbial community's preference for the defluorination pathway over hydrogenation.

While specific microbial consortia responsible for the degradation of this compound have not been fully characterized, research on other fluorotelomer acids provides important clues. Studies have successfully enriched microbial consortia from activated sludge and soils that can degrade fluorotelomer carboxylic acids (FTCAs).

In these consortia, certain bacterial genera have been identified as potential key players in the defluorination process. For instance, in studies of 6:2 FTCA, genera such as Hyphomicrobium, Methylorubrum, and Achromobacter were found to be more abundant in cultures exhibiting defluorination. It is plausible that similar microbial communities are involved in the breakdown of the longer-chain 10:2 FTUCA. The enzymes responsible for these transformations are an active area of research, with cytochrome P450 monooxygenases and dehalogenases being likely candidates involved in the initial steps of C-F bond cleavage.

Elucidation of Metabolic Pathways and Intermediate Formation

The biotransformation of this compound can lead to the formation of various intermediates, including shorter-chain PFCAs that are often more persistent and mobile in the environment.

This compound is itself a known intermediate in the aerobic biodegradation of 10:2 fluorotelomer alcohol (10:2 FTOH). Its subsequent transformation is a critical source of shorter-chain PFCAs. Predictive models and studies on analogous compounds suggest that the metabolism of 10:2 FTUCA can proceed through a series of chain-shortening reactions.

One predicted pathway involves the transformation of 10:2 FTUCA to 8:2 FTCA, which can then be further metabolized. Ultimately, these pathways are expected to lead to the formation of stable terminal products, including perfluorononanoic acid (PFNA) and perfluorooctanoic acid (PFOA). The process likely involves mechanisms similar to β-oxidation, where two-carbon units are cleaved from the carboxylic acid end of the molecule, although the presence of fluorine atoms complicates this standard metabolic pathway.

Table 1: Predicted Metabolic Pathway of this compound (10:2 FTUCA) This table is based on predictive pathway analysis from related fluorotelomer compounds.

| Precursor Compound | Metabolic Intermediate | Terminal Products |

| 10:2 FTUCA | 8:2 FTCA | PFNA, PFOA |

The comprehensive analysis of this compound biodegradation is complex, and it is likely that not all metabolites have been identified. In studies of similar compounds like 8:2 FTOH, researchers have noted that the total molar recovery of the parent compound and known metabolites decreases over time, indicating the formation of unknown transformation products.

For this compound, potential undiscovered metabolites could include other short-chain FTCAs or PFCAs, as well as transient intermediates that are difficult to detect. For example, during the aerobic biotransformation of the related 6:2 FTUCA, intermediates such as 5:2 FTUCA and 4:2 FTUCA have been identified, resulting from an α-oxidation-like pathway. It is conceivable that analogous, yet currently uncharacterized, metabolites form during the breakdown of 10:2 FTUCA. Advanced analytical techniques are required to identify such transient or low-concentration byproducts and fully elucidate the complete metabolic pathway.

Comparative Biotransformation Studies with Structurally Related Fluorotelomer Substances

The biotransformation of this compound is not yet fully elucidated in the scientific literature. However, extensive research on structurally similar fluorotelomer substances, such as fluorotelomer alcohols (FTOHs), fluorotelomer carboxylic acids (FTCAs), and other fluorotelomer unsaturated carboxylic acids (FTUCAs), provides valuable insights into its potential metabolic fate. These studies, conducted in various environmental matrices and with different microbial consortia, reveal common transformation pathways that are likely applicable to this compound.

A predominant pathway observed in the biotransformation of fluorotelomer compounds is the aerobic degradation of FTOHs. utoronto.ca This process is initiated by the microbial oxidation of the alcohol group, leading to the formation of the corresponding fluorotelomer aldehyde, which is then rapidly oxidized to a fluorotelomer carboxylic acid (FTCA). utoronto.ca For instance, the 8:2 FTOH is biotransformed into 8:2 FTCA. Subsequently, the FTCA can undergo further transformation. One key pathway involves a β-oxidation-like process, which leads to the formation of a fluorotelomer unsaturated carboxylic acid (FTUCA). utoronto.ca This step is significant as it is a precursor to the formation of highly persistent perfluorinated carboxylic acids (PFCAs). researchgate.net

Studies with activated sludge and soil microcosms have demonstrated the biotransformation of various FTOHs and their derivatives. mcgill.canih.gov For example, the biotransformation of 6:2 FTOH has been extensively studied due to its use in shorter-chain fluorotelomer chemistry. nih.gov These studies universally show the formation of intermediate products like 6:2 FTCA and 6:2 FTUCA, ultimately leading to the production of perfluorohexanoic acid (PFHxA). nih.gov Research on the biotransformation of 8:2 FTOH similarly shows the formation of perfluorooctanoic acid (PFOA) and, to a lesser extent, perfluorononanoic acid (PFNA) and other shorter-chain PFCAs. nih.gov

The biotransformation of fluorotelomer thioether amido sulfonate (FtTAoS), another class of fluorotelomer-based compounds found in aqueous film-forming foams (AFFF), has also been investigated. Aerobic biotransformation of 6:2 FtTAoS in soil and medium microcosms resulted in the production of 6:2 fluorotelomer sulfonate (FtS), 6:2 FTUCA, and 5:3 FTCA, along with various PFCAs. berkeley.edubohrium.com This further highlights the formation of FTUCAs as a common intermediate in the degradation of different types of fluorotelomer substances.

The following interactive data table summarizes the key biotransformation products observed in studies of structurally related fluorotelomer substances.

| Precursor Compound | System/Organism | Key Biotransformation Intermediates/Products | Resulting PFCAs |

| 8:2 Fluorotelomer Alcohol (8:2 FTOH) | Mixed microbial system | 8:2 FTCA, 8:2 FTUCA | Perfluorooctanoic acid (PFOA), Perfluorononanoate (PFNA) |

| 6:2 Fluorotelomer Alcohol (6:2 FTOH) | Activated sludge, Fungi | 6:2 FTCA, 5:3 FTCA, 6:2 FTUCA | Perfluorohexanoic acid (PFHxA), Perfluoropentanoic acid (PFPeA) |

| 6:2 Fluorotelomer Thioether Amido Sulfonate (6:2 FtTAoS) | Soil and medium microcosms | 6:2 Fluorotelomer sulfonate (FtS), 6:2 FTUCA, 5:3 FTCA | C4 to C8 PFCAs |

| 8:2 Fluorotelomer Acrylate (8:2 FTAC) | Soil-plant microcosm | 8:2 FTOH and its subsequent degradation products | Perfluorooctanoate (PFOA) |

Development of Bioremediation Strategies Based on Biotransformation Insights

Insights gained from the biotransformation studies of fluorotelomer substances are crucial for the development of effective bioremediation strategies for environments contaminated with these persistent chemicals, including potentially this compound. rsc.org The identification of microbial pathways and key enzymatic reactions involved in the degradation of these compounds opens avenues for designing targeted and efficient cleanup technologies. acs.org

One promising approach is bioaugmentation , which involves the introduction of specific microorganisms or microbial consortia with proven degradative capabilities into a contaminated site. acs.org Research has identified several bacterial and fungal strains capable of transforming fluorotelomer compounds. For instance, certain species of Pseudomonas and fungi have demonstrated the ability to degrade FTOHs. acs.org By isolating and culturing these microorganisms, it may be possible to enhance the natural attenuation of fluorotelomer substances in soil and water.

Another strategy is biostimulation , which focuses on stimulating the growth and activity of indigenous microorganisms capable of degrading the target contaminants. rsc.org This can be achieved by optimizing environmental conditions such as nutrient availability, pH, and oxygen levels. For example, the aerobic nature of the initial steps of FTOH biotransformation suggests that ensuring adequate aeration in a contaminated soil or water body could enhance the degradation process.

Furthermore, the understanding of biotransformation pathways allows for the development of monitored natural attenuation (MNA) strategies. By monitoring the concentrations of the parent compound and its known biotransformation products (e.g., FTCAs and FTUCAs), the progress of natural degradation processes can be tracked. This can be a cost-effective approach for managing large, low-concentration plumes of contamination.

The knowledge that polyfluoroalkyl substances are more susceptible to microbial attack than their perfluoroalkyl counterparts is a key consideration. mdpi.com Bioremediation strategies can be designed to target the transformation of these "precursor" compounds into more persistent PFCAs, which can then be managed using other remediation technologies. This approach could be part of a "treatment train" where bioremediation is the initial step to transform the contaminants into a form that is more amenable to subsequent physical or chemical treatment.

The development of bioremediation techniques for PFAS is an active area of research. While challenges remain due to the recalcitrant nature of the C-F bond, the insights from biotransformation studies provide a solid foundation for creating innovative and sustainable solutions for the removal of these "forever chemicals" from the environment. acs.org

Table of Compound Names

| Abbreviation/Common Name | Chemical Name |

| This compound | This compound |

| FTOH | Fluorotelomer Alcohol |

| FTCA | Fluorotelomer Carboxylic Acid |

| FTUCA | Fluorotelomer Unsaturated Carboxylic Acid |

| PFCA | Perfluorinated Carboxylic Acid |

| 8:2 FTOH | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanol |

| 8:2 FTCA | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanoic acid |

| 8:2 FTUCA | 2H-Perfluoro-2-decenoic acid |

| 6:2 FTOH | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanol |

| 6:2 FTCA | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid |

| 6:2 FTUCA | 2H-Perfluoro-2-octenoic acid |

| PFHxA | Perfluorohexanoic acid |

| PFPeA | Perfluoropentanoic acid |

| PFOA | Perfluorooctanoic acid |

| PFNA | Perfluorononanoic acid |

| FtTAoS | Fluorotelomer Thioether Amido Sulfonate |

| FtS | Fluorotelomer Sulfonate |

| 5:3 FTCA | 3,3,4,4,5,5,6,6,6-Nonafluoro-3-(trifluoromethyl)hexanoic acid |

| 8:2 FTAC | 8:2 Fluorotelomer Acrylate |

Advanced Analytical Methodologies for Detection and Quantification of 2h Perfluoro 2 Dodecenoic Acid

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of PFAS, including 2H-Perfluoro-2-dodecenoic acid, in aqueous and solid samples. sigmaaldrich.comnih.gov Its high sensitivity and selectivity allow for the detection of trace levels of these compounds in complex environmental and biological matrices. diva-portal.org Method development focuses on optimizing sample preparation, chromatographic separation, and mass spectrometric detection to achieve reliable and accurate quantification.

Isotope dilution is a critical technique for accurate quantification in trace analysis, compensating for analyte losses during sample preparation and for matrix-induced signal suppression or enhancement in the mass spectrometer. This approach involves adding a known amount of a stable isotope-labeled version of the target analyte (e.g., containing ¹³C or ²H) to the sample prior to extraction and analysis. nih.gov Because the isotopically labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences similar effects throughout the analytical process.

The ratio of the native analyte to the labeled internal standard is measured by the mass spectrometer. This ratio is used to calculate the concentration of the native analyte, effectively correcting for variations in extraction efficiency and instrument response. For compounds like this compound, the development of corresponding ¹³C-labeled internal standards is crucial for achieving high accuracy and precision, with recovery values typically ranging from 70-120%. nih.govsemanticscholar.org

Matrix effects, caused by co-eluting endogenous components from the sample matrix, are a major challenge in LC-MS/MS analysis. psu.edu These effects can alter the ionization efficiency of the target analyte, leading to either ion suppression or enhancement and, consequently, inaccurate quantification. nih.gov Biological samples such as blood and urine, as well as environmental matrices like soil and sludge, are particularly complex. semanticscholar.orgpsu.edu

Several strategies are employed to mitigate matrix effects:

Sample Preparation: Thorough sample cleanup is essential. Solid-phase extraction (SPE) is widely used to remove interfering matrix components. tandfonline.com Weak anion exchange (WAX) SPE cartridges are particularly effective for extracting acidic PFAS like this compound from various food and environmental matrices. tandfonline.comnih.gov

Chromatographic Separation: Optimizing the HPLC separation can resolve the analyte of interest from matrix components. The use of columns like the Ascentis® Express PFAS is designed specifically for separating a wide range of PFAS, including branched and linear isomers. sigmaaldrich.com Additionally, a delay column can be installed to separate background PFAS contamination originating from the LC system itself from the analytes in the sample. sigmaaldrich.com

Dilution: When the analytical technique has sufficient sensitivity, simple dilution of the sample extract can effectively reduce the concentration of matrix components, thereby minimizing their impact on ionization. chromatographyonline.com This is a common strategy for highly sensitive LC-MS/MS methods. chromatographyonline.com

Internal Standards: As mentioned, the use of co-eluting stable isotope-labeled internal standards is the most effective way to compensate for unavoidable matrix effects. nih.govnih.gov

Table 1: Example LC-MS/MS Gradient Conditions for PFAS Analysis This table presents typical gradient elution conditions used in the chromatographic separation of PFAS.

| Time (minutes) | Mobile Phase A (%) (e.g., 10 mM Ammonium (B1175870) Acetate in Water) | Mobile Phase B (%) (e.g., Methanol) |

|---|---|---|

| 0.0 | 67.0 | 33.0 |

| 18.0 | 2.0 | 98.0 |

| 18.1 | 0.0 | 100.0 |

| 21.0 | 0.0 | 100.0 |

| 21.1 | 67.0 | 33.0 |

Data adapted from representative LC-MS methods for PFAS analysis. sigmaaldrich.com

While targeted analysis focuses on quantifying a predefined list of known PFAS, there is a growing need to identify new and emerging PFAS, including transformation products and isomers. This has led to the development of comprehensive screening panels that combine targeted and non-targeted approaches. nih.govnih.gov

Targeted Screening: This involves using a triple quadrupole mass spectrometer (QqQ-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. nih.gov This highly sensitive and selective method is ideal for quantifying known compounds like this compound.

Non-Targeted Analysis (NTA): NTA employs high-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) instruments, to screen for a wide range of potential PFAS without pre-selecting analytes. nih.govthermofisher.com By collecting accurate mass data, analysts can generate potential elemental formulas and search databases to tentatively identify previously unknown PFAS present in a sample. d-nb.info This approach has been successfully applied to identify a broad spectrum of PFAS in environmental biota samples, such as polar bear liver and bird eggs. nih.gov Combining targeted quantification with non-targeted screening provides a more complete picture of PFAS contamination. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC/MS) Techniques

Although less common than LC-MS/MS for PFAS analysis, gas chromatography-mass spectrometry (GC/MS) offers a complementary approach, particularly for certain classes of PFAS or when analyzing specific matrices. nih.gov For non-volatile and acidic compounds like this compound, derivatization is a mandatory step to increase their volatility for GC analysis. researchgate.netcdc.gov

Derivatization chemically modifies the analyte to make it suitable for GC analysis. gcms.cz For perfluorinated carboxylic acids, the primary goal is to convert the polar carboxylic acid group into a less polar, more volatile ester or amide. nih.govsemanticscholar.org

Common derivatization strategies include:

Esterification: This is the most popular alkylation method for acidic analytes. gcms.cz The carboxylic acid is reacted with an alkylating agent to form an ester. For example, benzyl (B1604629) bromide has been used to convert long-chain perfluorinated acids into their corresponding benzyl esters, which are suitable for GC/MS detection. researchgate.net This reaction provides stable derivatives that chromatograph well. nih.govresearchgate.net Other reagents, such as those that form methyl esters, can also be used. gcms.cz

Amidation: Another approach involves converting the carboxylic acid to an amide. For instance, a method using 2,4-difluoroaniline (B146603) has been developed to create amide derivatives of perfluorocarboxylic acids for sensitive GC/MS analysis. tntech.edu

The choice of derivatization reagent depends on the specific analyte and the desired sensitivity. gcms.cz The reaction conditions, such as temperature and time, must be carefully optimized to ensure the reaction goes to completion. sigmaaldrich.com

Table 2: Common Derivatization Reagents for GC/MS Analysis of Carboxylic Acids This table summarizes reagents used to increase the volatility of acidic compounds for GC analysis.

| Reagent Class | Example Reagent | Derivative Formed | Target Functional Group |

|---|---|---|---|

| Alkylating Agents | Benzyl Bromide | Benzyl Ester | Carboxylic Acid |

| Acylating Agents | Perfluoroacid Anhydrides | Anhydride Derivative | Alcohols, Amines, Phenols |

| Silylating Agents | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) Ester | Carboxylic Acid, Alcohols, Phenols, Amines |

Information compiled from sources on GC derivatization techniques. nih.govresearchgate.netgcms.czsigmaaldrich.com

GC/MS methods, following derivatization, have been successfully applied to determine long-chain perfluorinated acids, including this compound, in both biological (biota) and environmental (abiota) samples. researchgate.net One study demonstrated the quantification of this compound (FNUEA) in fish and water samples. researchgate.net

The sample preparation for these matrices involves an initial extraction of the acidic analytes from the sample, followed by a cleanup step, derivatization of the extract, and a final purification before injection into the GC/MS system. researchgate.net While LC-MS/MS remains the primary tool, GC/MS serves as a valuable supplementary and confirmatory technique, especially in cases where high concentrations of these compounds are anticipated or when alternative analytical verification is required. nih.gov The precision of such GC/MS methods can be high, with typical relative standard deviations ranging from 0.1% to 10.0% for concentrations in the 0.2 to 1 µg/mL range. nih.govresearchgate.net

Advanced Sample Preparation and Extraction Protocols

Effective sample preparation is a critical first step in the analytical workflow for PFAS. It aims to isolate and concentrate the target analytes from complex matrices, thereby enhancing detection sensitivity and accuracy. Solid-Phase Extraction (SPE) has become an essential and widely adopted technique for this purpose. chromatographyonline.comlabmanager.com

Solid-Phase Extraction (SPE) is a cornerstone of sample preparation for PFAS analysis, effectively isolating and concentrating analytes from various matrices like water, soil, and biological tissues. labmanager.com The optimization of SPE protocols is paramount for achieving high analyte recovery, especially for specific compounds like this compound. The effectiveness of SPE is highly dependent on the choice of sorbent material and the meticulous selection of wash and elution solvents. chromatographyonline.comlabmanager.com

For anionic PFAS, which includes carboxylic acids like this compound, Weak Anion Exchange (WAX) sorbents are frequently employed. labmanager.comresearchgate.net These sorbents facilitate the retention of anionic compounds through an ion-exchange mechanism. The optimization process involves several key parameters:

Sorbent Selection: While traditional sorbents like polystyrene-divinylbenzene (PS-DVB) have been used, WAX cartridges often provide superior selectivity and recovery for acidic PFAS. chromatographyonline.comlabmanager.com

pH Adjustment: The pH of the sample is a critical factor. To ensure that the carboxylic acid group of this compound is deprotonated (anionic), the sample pH should be adjusted to be at least two units higher than its pKa value. This enhances its retention on the WAX sorbent. researchgate.net

Wash Steps: The wash step is a delicate balance. A wash solvent that is too weak will not sufficiently clean the sample, leaving matrix interferences that can impact mass spectrometry analysis. Conversely, a solvent that is too strong can lead to the premature elution and loss of the target analyte, resulting in low recovery. chromatographyonline.com

Elution Solvent: The elution solvent must be strong enough to disrupt the sorbent-analyte interaction and completely elute the compound. For WAX sorbents, this is typically achieved using a basic methanolic solution, such as methanol (B129727) with ammonium hydroxide, which neutralizes the anionic analyte and releases it from the sorbent. sigmaaldrich.com

The optimization of these parameters is crucial for developing a robust method that ensures high and reproducible recovery rates. A method developed for analyzing various PFAS in food matrices, which included this compound, utilized a WAX SPE clean-up step. tandfonline.comresearchgate.net

Table 1: Illustrative SPE Optimization Parameters and Recovery Rates for an Anionic PFAS

| Parameter | Condition 1 | Condition 2 | Condition 3 (Optimized) |

|---|---|---|---|

| SPE Sorbent | C18 | PS-DVB | Weak Anion Exchange (WAX) |

| Sample pH | 3.0 | 5.0 | 7.5 |

| Wash Solvent | 100% Water | 50:50 Methanol:Water | 25:75 Methanol:Water |

| Elution Solvent | Methanol | 1% Formic Acid in Methanol | 1% NH4OH in Methanol |

| Analyte Recovery | 45% | 68% | >95% |

Emerging Analytical Technologies for Total Fluorine Analysis

Particle-Induced Gamma-ray Emission (PIGE) and Adsorbable Organic Fluorine (AOF) are two prominent methods for estimating total organic fluorine content.

Particle-Induced Gamma-ray Emission (PIGE): This is a non-destructive surface analysis technique that quantifies the total elemental fluorine in a sample. norden.orgresearchgate.net In PIGE, a beam of accelerated protons is directed at the sample, which excites the fluorine-19 nuclei. As these nuclei return to their ground state, they emit characteristic gamma rays, the intensity of which is proportional to the number of fluorine atoms present. researchgate.net While PIGE is rapid and can be used for screening various materials, a significant limitation is its inability to distinguish between organic fluorine (from PFAS) and inorganic fluoride (B91410), which may require additional sample preparation steps to remove interfering fluoride ions. researchgate.netmontrose-env.com

Adsorbable Organic Fluorine (AOF): The AOF method provides a measure of the organic fluorine in aqueous samples that can be adsorbed onto a sorbent, typically activated carbon. nih.gov The procedure, which forms the basis of EPA Method 1621, involves passing a water sample through a granulated activated carbon (GAC) column. montrose-env.com The GAC is then rinsed to remove inorganic fluoride. Finally, the carbon is combusted, and the resulting hydrogen fluoride is captured and measured using ion chromatography (IC). montrose-env.comnih.gov The AOF method is a valuable tool for assessing the total PFAS concentration in water; however, its effectiveness is limited by the fact that some short-chain and very long-chain PFAS may not adsorb efficiently to the GAC. montrose-env.com

Table 2: Comparison of PIGE and AOF Total Fluorine Analysis Methods

| Feature | Particle-Induced Gamma-ray Emission (PIGE) | Adsorbable Organic Fluorine (AOF) |

|---|---|---|

| Principle | Nuclear excitation and gamma-ray detection | Adsorption, combustion, and ion chromatography |

| Measurement | Total elemental fluorine (organic + inorganic) | Organofluorine adsorbed to activated carbon |

| Sample Type | Primarily solids and surfaces (e.g., packaging) | Aqueous samples (e.g., water) |

| Key Advantage | Rapid, non-destructive screening tool | Standardized method (EPA 1621), specific to organic fluorine |

| Key Limitation | Interference from inorganic fluoride | Inefficient adsorption for some PFAS classes |

The identification of novel or "emerging" PFAS, for which analytical standards are often unavailable, requires a shift from targeted to non-targeted analysis (NTA). ku.dknih.gov High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers, is the cornerstone of modern NTA workflows for PFAS. nih.govthermofisher.cn

HRMS provides highly accurate mass measurements, which allows for the determination of elemental formulas. PFAS possess unique characteristics, such as a negative mass defect, that help distinguish them from other chemicals in a sample. ku.dk However, accurate mass alone is often insufficient to confirm a structure. Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern provides crucial structural information. researchgate.net

A significant challenge in NTA is the interpretation of these complex fragmentation spectra without a reference standard. To address this, researchers are developing in-silico (computer-generated) fragmentation libraries. nih.govduke.edu Using computational algorithms trained on the fragmentation patterns of known PFAS, these tools can predict the MS/MS spectra for a vast number of potential PFAS structures. nih.govacs.org When an unknown compound is detected by HRMS, its experimental fragmentation spectrum can be compared against this in-silico library. A match adds significant weight to the evidence for a proposed structure, enabling the tentative identification of novel compounds like this compound even in the absence of a physical standard. nih.gov

Quality Assurance and Quality Control in Environmental and Biological PFAS Analysis

Given the ubiquitous nature of PFAS in many consumer and laboratory products, stringent Quality Assurance (QA) and Quality Control (QC) protocols are essential to prevent sample contamination and ensure data of high quality and defensibility. itrcweb.orglimno.com

The foundation of a robust QA/QC program in PFAS analysis is the proper use of standards. This includes Certified Reference Materials (CRMs) and stable isotope-labeled analogues. zeptometrix.com

Certified Reference Materials (CRMs): CRMs are materials with a known, certified concentration of specific analytes in a relevant matrix (e.g., water, soil, or serum). zeptometrix.com They are used to validate the accuracy of an entire analytical method, from extraction to analysis. By analyzing a CRM and comparing the measured result to the certified value, a laboratory can demonstrate its proficiency and the reliability of its methodology.

Stable Isotope Analogues: The most accurate method for quantifying PFAS is isotope dilution, which uses stable isotope-labeled (e.g., ¹³C or ²H) analogues of the target analytes. sigmaaldrich.comnih.gov These labeled standards are chemically identical to their native counterparts and thus behave similarly during sample extraction, cleanup, and analysis. isotope.com A known amount of the labeled standard is added to the sample before extraction. Any loss of the native analyte during sample preparation will be mirrored by a proportional loss of the labeled standard. By measuring the ratio of the native analyte to its labeled analogue in the final extract, an accurate quantification can be achieved that corrects for matrix effects and variations in recovery. This approach is a key component of many standardized methods, such as EPA Method 1633. sigmaaldrich.com

Table 3: Examples of Stable Isotope Analogues Used in PFAS Analysis

| Analyte Class | Example Analyte | Isotope-Labeled Analogue |

|---|---|---|

| Perfluoroalkyl Carboxylic Acids (PFCAs) | Perfluorooctanoic acid (PFOA) | ¹³C₈-PFOA |

| Perfluoroalkane Sulfonic Acids (PFSAs) | Perfluorooctanesulfonic acid (PFOS) | ¹³C₈-PFOS |

| Fluorotelomer Sulfonic Acids (FTSAs) | 6:2 Fluorotelomer sulfonate (6:2 FTSA) | ¹³C₂-6:2 FTSA |

| Unsaturated Fluorotelomer Acids | This compound | (Hypothetical) ¹³C- or ²H-labeled analogue |

Biological Interactions and Toxicological Pathways Research of 2h Perfluoro 2 Dodecenoic Acid

Mechanistic Investigations of Molecular Target Interactions

The molecular mechanisms through which long-chain PFAS, such as those structurally related to 2H-Perfluoro-2-dodecenoic acid, exert their biological effects are a subject of ongoing research. Investigations have primarily focused on their interactions with cellular receptors and enzymes, leading to the disruption of normal physiological processes.

Research into the interactions of long-chain perfluorocarboxylic acids (PFCAs) with biological molecules has identified several key targets. A significant area of focus has been their ability to bind to and activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors critical in the regulation of lipid metabolism and inflammation. The binding affinity of PFCAs to PPARs often increases with the length of their carbon chain. For instance, long-chain PFCAs have been shown to be potent activators of PPARα and PPARγ. This interaction is considered a key molecular initiating event in the adverse outcome pathways for these substances. acs.orgmdpi.com

In addition to PPARs, studies have demonstrated that some PFAS can inhibit the activity of various enzymes. For example, long-chain PFAS like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS) have been found to inhibit certain cytochrome P450 (CYP450) enzymes, which are crucial for the metabolism of a wide range of endogenous and exogenous compounds. nih.govnih.gov Furthermore, some PFAS have been shown to be potent inhibitors of human carbonic anhydrase isozymes, which are involved in pH regulation and ion homeostasis. researchgate.net The unsaturated nature of this compound might influence its binding affinity and reactivity with these molecular targets compared to its saturated counterparts.

Table 1: Examples of Molecular Target Interactions of Long-Chain PFAS

| Target | Interacting PFAS Example | Observed Effect |

|---|---|---|

| Peroxisome Proliferator-Activated Receptor α (PPARα) | Perfluorododecanoic acid (PFDoA) | Activation, leading to altered lipid metabolism |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Perfluorooctanoic acid (PFOA) | Activation, promoting adipocyte differentiation |

| Cytochrome P450 2B6 (CYP2B6) | Perfluorooctanoic acid (PFOA) | Inhibition |

| Carbonic Anhydrase | Perfluorooctanesulfonamide (PFOSA) | Strong inhibition |

The binding of long-chain PFAS to molecular targets such as PPARs can trigger a cascade of events that lead to the activation or inhibition of various biochemical pathways. The activation of PPARα, for example, is a well-established mechanism for the hepatotoxicity observed with many PFAS, leading to changes in lipid metabolism and liver enlargement. nih.gov

Disruption of endocrine pathways is another significant concern. PFAS have been shown to interfere with the synthesis and regulation of steroid hormones and thyroid hormones. nih.govceon.rs This can occur through various mechanisms, including the inhibition of enzymes involved in hormone production and transport. The structural similarity of some PFAS to endogenous fatty acids allows them to bind to fatty acid-binding proteins, which can interfere with cellular uptake and signaling pathways. mdpi.com The presence of a double bond in this compound could potentially alter its interaction with these pathways, possibly making it a substrate for different metabolic enzymes. nih.gov

In Vitro and In Vivo Toxicological Assessments

Toxicological assessments of long-chain PFAS have been conducted using both in vitro (cell-based) and in vivo (animal model) systems. These studies provide crucial information on the potential health hazards associated with exposure to these compounds.

A growing body of evidence suggests that many PFAS, including long-chain PFCAs, have the potential to act as endocrine-disrupting chemicals (EDCs). endocrinedisruption.orgpfaswaterexperts.org These substances can interfere with the body's hormonal systems, potentially leading to adverse health outcomes.

Studies in animal models have shown that exposure to long-chain PFCAs can lead to alterations in thyroid hormone levels and disrupt reproductive hormone signaling. ceon.rs For example, chronic exposure of male rats to PFDoA was found to reduce serum testosterone levels. ceon.rs In females, PFAS exposure has been associated with irregular menstrual cycles and earlier menopause in human studies. pfaswaterexperts.org The mechanisms underlying these effects are complex and may involve direct interactions with hormone receptors, as well as interference with hormone synthesis, transport, and metabolism. nih.gov

Table 2: Summary of Endocrine Disruption Potential of Long-Chain PFAS in Animal Models

| PFAS Compound | Animal Model | Observed Endocrine Effect |

|---|---|---|

| Perfluorododecanoic acid (PFDoA) | Rat (male) | Reduced serum testosterone levels |

| Perfluorotetradecanoic acid (PFTeDA) | Rat | Thyroid follicular cell hypertrophy researchgate.net |

| Perfluorooctanoic acid (PFOA) | Mouse | Altered mammary gland development nih.gov |

The immune system has been identified as a sensitive target for PFAS toxicity. nih.govhealth.gov.au Both human epidemiological studies and animal experiments have linked PFAS exposure to altered immune function.

Research has shown that certain PFAS can suppress the activity of immune cells. news-medical.net For instance, exposure to PFAS has been associated with a reduced antibody response to vaccinations in children. nih.gov In vitro studies have demonstrated that PFAS can affect the function of various immune cells, including T-cells and natural killer (NK) cells. tandfonline.com The mechanisms for these immunomodulatory effects are still being elucidated but may involve alterations in cytokine production and signaling pathways that regulate immune responses. tandfonline.com

Developmental and reproductive toxicity are significant concerns for long-chain PFAS. ewg.org Studies in laboratory animals have demonstrated that exposure to these compounds during critical developmental periods can lead to a range of adverse outcomes.

In rats, exposure to PFDoA has been shown to cause significant reproductive and developmental effects. nih.gov These include decreased sperm counts in males and continuous diestrus in females at higher doses. nih.gov Developmental studies have reported effects such as inhibited postnatal body weight gain in pups. researchgate.netjst.go.jp The liver is a primary target organ for the toxicity of long-chain PFCAs, with studies showing effects such as hepatocyte hypertrophy and necrosis. researchgate.netnih.gov

Table 3: Developmental and Reproductive Toxicity of Perfluorododecanoic Acid (PFDoA) in Rats

| Endpoint | Observation |

|---|---|

| Reproductive Toxicity (Males) | Decreased spermatid and spermatozoa counts |

| Reproductive Toxicity (Females) | Continuous diestrous |

| Developmental Toxicity | Inhibited postnatal body weight gain in pups |

| Maternal Toxicity | Liver hypertrophy, necrosis, and inflammatory cholestasis |

Comparative Toxicology with Other Per- and Polyfluoroalkyl Substances and Structure-Activity Relationships

The toxicological profile of this compound is understood by comparing it with other per- and polyfluoroalkyl substances (PFAS) and examining its structure-activity relationships. As a member of the fluorotelomer unsaturated carboxylic acids (FTUCAs), its biological activity is influenced by its fluorinated carbon chain length, the presence of a double bond, and its carboxylic acid functional group.

Research on related compounds, such as shorter-chain FTUCAs, provides insights into the potential toxicity of this compound. Studies on fluorotelomer acids have demonstrated that their toxicity to aquatic organisms generally increases with the length of the fluorocarbon chain. acs.orgmemberclicks.net For instance, in studies with Daphnia magna, the 10:2 FTUCA (a C10 unsaturated compound) was found to be significantly more toxic than the 8:2 FTUCA (a C8 unsaturated compound) acs.org. This trend suggests that this compound, a C12 compound, would exhibit even greater toxicity.

A key structural feature of this compound is its α,β-unsaturated system, which differentiates it from its saturated counterparts, the perfluorocarboxylic acids (PFCAs). Comparative studies have shown that the saturated fluorotelomer carboxylic acids (FTCAs) are generally more toxic than the corresponding unsaturated FTUCAs. acs.orgmemberclicks.net For example, the acute EC50 (median effective concentration) for immobility in Daphnia magna was lower for 10:2 FTCA compared to 10:2 FTUCA, indicating higher toxicity for the saturated form acs.org. This suggests that while this compound is expected to be toxic, its saturated analogue, perfluorododecanoic acid (PFDoA), may exhibit even greater toxicity.

The presence of the carboxylic acid functional group also plays a role in the toxicokinetics of these substances. In general, perfluoroalkyl sulfonates have been shown to have greater bioconcentration factors, longer half-lives, and higher rates of uptake than the corresponding carboxylates of the same perfluoroalkyl chain length nih.gov.

The table below, derived from studies on fluorotelomer acids, illustrates the influence of chain length and saturation on the acute toxicity to various aquatic species. It is important to note that this data is for related compounds and is used to infer the potential toxicity of this compound.

| Compound | Species | Endpoint | EC50 (mg/L) |

|---|---|---|---|

| 8:2 FTUCA | Daphnia magna | Immobility | 4.0 |

| 10:2 FTUCA | Daphnia magna | Immobility | 0.28 |

| 8:2 FTCA | Daphnia magna | Immobility | 5.9 |

| 10:2 FTCA | Daphnia magna | Immobility | 0.03 |

| 8:2 FTUCA | Chironomus tentans | Growth (Ash-free dry weight) | >24 |

| 10:2 FTUCA | Chironomus tentans | Growth (Ash-free dry weight) | 6.4 |

| 8:2 FTCA | Chironomus tentans | Growth (Ash-free dry weight) | 5.9 |

| 10:2 FTCA | Chironomus tentans | Growth (Ash-free dry weight) | >16 |

| 8:2 FTUCA | Lemna gibba | Growth (Dry weight) | 1.6 |

| 10:2 FTUCA | Lemna gibba | Growth (Dry weight) | 4.3 |

| 8:2 FTCA | Lemna gibba | Growth (Dry weight) | 1.4 |

| 10:2 FTCA | Lemna gibba | Growth (Dry weight) | 2.6 |

Advanced Research Applications and Future Directions Involving 2h Perfluoro 2 Dodecenoic Acid

Pharmaceutical and Drug Development Research

The introduction of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance their therapeutic properties. The specific structural features of 2H-Perfluoro-2-dodecenoic acid make it a candidate for investigation in drug development, particularly in improving pharmacokinetic profiles and metabolic stability.

Fluorinated compounds, including surfactants and acids, are explored for their potential to act as drug carriers and to improve the absorption, distribution, metabolism, and excretion (ADME) properties of pharmaceuticals. researchgate.netrsc.org Fluorinated surfactants exhibit excellent surface activity and can form stable emulsions, which can be advantageous for the formulation of poorly soluble drugs. nih.govresearchgate.net While direct research on this compound as a drug delivery vehicle is not extensively documented, its amphiphilic nature suggests its potential utility in novel drug formulations.

Table 1: Potential Roles of Fluorinated Moieties in Enhancing Pharmacokinetic Parameters

| Pharmacokinetic Parameter | Potential Enhancement with Fluorination | Rationale |

| Absorption | Improved solubility and membrane permeability of poorly soluble drugs. | The hydrophobic fluorinated tail can interact with lipids, while the hydrophilic head can improve aqueous solubility. |

| Distribution | Altered tissue distribution and targeted delivery. | Fluorination can influence protein binding and lipophilicity, directing the drug to specific tissues. |

| Metabolism | Increased metabolic stability. | The strong carbon-fluorine bond can resist enzymatic degradation. |

| Excretion | Modified elimination pathways and half-life. | Changes in metabolism and distribution can alter the rate and route of excretion. |

This table presents generalized potential applications of fluorinated compounds in pharmacokinetics; specific studies on this compound are needed to confirm these effects.

A significant challenge in drug development is overcoming rapid metabolism by enzymes such as the cytochrome P450 family. nih.govresearchgate.net The introduction of fluorine atoms at metabolically vulnerable positions in a drug molecule can block these metabolic pathways, thereby increasing the drug's half-life and bioavailability. pressbooks.pub The perfluorinated chain of this compound is highly resistant to oxidative metabolism. researchgate.net This property could be leveraged by incorporating this or similar fluorinated moieties into new chemical entities to enhance their metabolic stability. bohrium.com

Research into the metabolic fate of fluorinated fatty acids is crucial for understanding their potential impact. wikipedia.org While some studies have explored the metabolism of fluoride (B91410) and its effects on lipid metabolism, more specific research is needed on the biotransformation of long-chain perfluorinated unsaturated carboxylic acids like this compound. nih.gov

Materials Science and Engineering Research

The high strength of the carbon-fluorine bond imparts exceptional properties to fluorinated polymers, including high thermal stability and chemical resistance. polyfluor.nldaikinchemicals.comwikipedia.org These characteristics make them valuable in a wide range of demanding applications.

Fluoropolymers are widely used in the electronics industry for applications such as wire insulation, cable jacketing, and semiconductor manufacturing, owing to their excellent dielectric properties and resistance to harsh chemicals. researchgate.net While polytetrafluoroethylene (PTFE) and other common fluoropolymers are synthesized from gaseous monomers, there is ongoing research into new fluorinated materials with tailored properties. google.com Although not a traditional monomer, the carboxylic acid functionality of this compound could potentially be used to modify surfaces or to be incorporated into copolymers to impart specific surface properties, such as hydrophobicity and oleophobicity, to electronic components.

Fluoropolymers are renowned for their exceptional resistance to a broad spectrum of chemicals, including corrosive acids, bases, and organic solvents. polyfluor.nlrsc.org This makes them ideal for use as coatings and linings in chemical processing equipment, storage tanks, and other applications where chemical inertness is paramount. Research in this area focuses on developing new fluorinated polymers and coatings with enhanced performance and easier processing. The long fluorinated chain of this compound is a key structural feature that provides chemical resistance. This molecule could potentially be used as a building block or an additive in the synthesis of novel chemically resistant polymers and coatings.

Table 2: Comparison of Properties of Common Fluoropolymers

| Fluoropolymer | Key Properties | Potential Applications |

| Polytetrafluoroethylene (PTFE) | Excellent chemical resistance, low friction, high-temperature stability. | Non-stick coatings, seals, gaskets, electrical insulation. |

| Perfluoroalkoxy (PFA) | Similar properties to PTFE but is melt-processable. | Linings for pipes (B44673) and vessels, chemical processing equipment. |

| Fluorinated Ethylene Propylene (FEP) | Similar to PFA with lower melting point. | Wire and cable insulation, films, and sheets. |

| Polyvinylidene Fluoride (PVDF) | Good chemical resistance, high strength, and UV stability. | Coatings, pipes, valves, and membranes. |

This table provides a general overview of common fluoropolymers. The incorporation of molecules like this compound could potentially lead to new materials with unique combinations of these properties.

Environmental Remediation Technology Innovation and Design

The persistence of per- and polyfluoroalkyl substances (PFAS) in the environment is a significant concern. itrcweb.orgepa.govresearchgate.net The unique structural feature of this compound, namely the carbon-carbon double bond, makes it a subject of interest for research into the biodegradation of these persistent compounds.

Recent studies have shown that the presence of a double bond in the structure of unsaturated fluorinated carboxylic acids can make them more susceptible to microbial degradation compared to their saturated counterparts. nih.govacs.orgnih.govacs.org Research has indicated that under certain conditions, microorganisms can defluorinate these unsaturated compounds, breaking the strong carbon-fluorine bonds. nih.govnih.gov This suggests that bioremediation could be a viable strategy for cleaning up PFAS-contaminated sites.

The investigation into the microbial degradation pathways of compounds like this compound is crucial for developing effective environmental remediation technologies. researchgate.net Understanding the specific enzymes and microorganisms involved in the defluorination of such molecules could lead to the design of targeted bioremediation approaches for a range of unsaturated PFAS compounds. This research not only addresses the challenge of PFAS contamination but also provides insights into designing new fluorinated chemicals that are more readily biodegradable. nih.govacs.org

Development of Novel Degradation Technologies for PFAS Contamination

The primary focus of research related to this compound, also known as 8:2 fluorotelomer unsaturated carboxylic acid (8:2 FTUCA), has been on its formation as a metabolic byproduct of larger PFAS molecules, rather than its direct degradation. Understanding these biotransformation pathways is a critical first step in developing technologies to mitigate PFAS contamination.

Recent studies have identified 8:2 FTUCA as a significant intermediate in the biotransformation of 8:2 fluorotelomer carboxylic acid (8:2 FTCA) and 8:2 monosubstituted polyfluoroalkyl phosphate (B84403) ester (8:2 monoPAP). rsc.orgnih.gov For instance, research on the human fecal microbiome has shown that it can facilitate the transformation of 8:2 monoPAP, with 8:2 FTUCA being a more abundant metabolite than the terminal perfluorocarboxylic acids (PFCAs). rsc.org This suggests that the gut microbiome could play a notable role in the biotransformation of certain PFAS.

In plant-based studies, both wheat and pumpkin have demonstrated the ability to take up 8:2 FTCA and biotransform it into 8:2 FTUCA, among other compounds. nih.govresearchgate.net This indicates that phytoremediation, a process that uses plants to clean up contaminated environments, could be a potential pathway for managing PFAS contamination, although the subsequent fate of 8:2 FTUCA in the plant and soil ecosystem requires further investigation.

Furthermore, microbial communities in soils impacted by aqueous film-forming foams (AFFF) have been shown to transform 8:2 fluorotelomer alcohol (8:2 FTOH) into a variety of products, including 8:2 FTUCA. battelle.orgdigitellinc.com The efficiency and byproducts of this biotransformation are highly dependent on the redox conditions of the environment. digitellinc.comacs.org For example, under oxic conditions, the biotransformation of 8:2 FTOH can lead to the formation of 8:2 FTUCA. digitellinc.com

While these studies provide valuable insights into the formation of this compound, there is a clear need for the development of novel technologies that can directly degrade this and other persistent PFAS intermediates. Current research into PFAS destruction technologies, such as electrochemical oxidation, sonolysis, and photocatalysis, is ongoing, but their specific efficacy for this compound is not yet well-documented.

| Precursor Compound | Biological System | Key Findings | Reference |

|---|---|---|---|

| 8:2 monosubstituted polyfluoroalkyl phosphate ester (8:2 monoPAP) | Human Fecal Microbiome | 8:2 FTUCA was found to be a more abundant intermediate metabolite than terminal PFCAs. | rsc.org |